molecular formula C3H5N3O2S2 B1644512 2-(sulfamoylamino)-1,3-thiazole

2-(sulfamoylamino)-1,3-thiazole

Cat. No.: B1644512
M. Wt: 179.2 g/mol
InChI Key: TUOGKFVPZQIHRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Sulfamoylamino)-1,3-thiazole is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It incorporates two privileged pharmacophores: the 1,3-thiazole ring and the sulfonamide group . The thiazole scaffold is a fundamental structure found in natural biomolecules like vitamin B1 (thiamine) and is a common feature in many FDA-approved pharmaceuticals, underscoring its broad relevance in biological systems . Similarly, the sulfonamide functional group is a well-established moiety in antimicrobials and various therapeutic agents . Recent scientific investigations into structurally related 2-aminothiazole sulfonamide hybrids have highlighted their potential as potent antioxidants . These derivatives have demonstrated excellent activity in scavenging free radicals (DPPH assay) and functioning as superoxide dismutase (SOD) mimics, making them promising candidates for research into mitigating oxidative stress, which is a pathway implicated in numerous chronic diseases . Consequently, this compound serves as a valuable building block for researchers designing and synthesizing novel compounds to explore mechanisms of oxidative damage and develop new therapeutic agents. This product is intended for research purposes only and is not classified as a drug. It is strictly for use in laboratory settings by qualified professionals. For Research Use Only (RUO). Not for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

IUPAC Name

2-(sulfamoylamino)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3O2S2/c4-10(7,8)6-3-5-1-2-9-3/h1-2H,(H,5,6)(H2,4,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUOGKFVPZQIHRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)NS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Condensation

The Hantzsch reaction remains a cornerstone for thiazole synthesis, involving the cyclocondensation of α-haloketones with thioamides or thioureas. For example, Lawesson’s reagent-mediated thionation of amides generates reactive thioamide intermediates, which subsequently react with phenacyl bromides to yield 4-phenyl-1,3-thiazoles. While effective, this method often necessitates toxic solvents (e.g., toluene) and high-energy reflux conditions, limiting its scalability.

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the thioamide’s sulfur on the α-carbon of the haloketone, followed by dehydrohalogenation to form the thiazole ring. Substituents on the ketone and thioamide directly influence regioselectivity and electronic properties of the final product.

Introduction of the Sulfamoylamino Functional Group

Functionalization of the thiazole ring at the 2-position with a sulfamoylamino group (-NHSO2NH2) requires precise sulfonylation and alkylation steps. Contemporary strategies prioritize sequential sulfonylation followed by N-alkylation to achieve high regiocontrol.

Direct Sulfonylation of 2-Aminothiazole

The most direct route involves reacting 2-aminothiazole with sulfamoyl chloride in aqueous alkaline media. A representative procedure from recent literature employs sodium acetate as a base, facilitating the nucleophilic substitution at the amine group:

Reaction Conditions :

  • Substrate : 2-Aminothiazole (1 equiv.)
  • Sulfonylating Agent : Sulfamoyl chloride (1.2 equiv.)
  • Base : Sodium acetate (1.5 equiv.)
  • Solvent : Distilled water
  • Temperature : 80–85°C
  • Yield : 88%

Mechanistic Pathway :

  • Deprotonation of 2-aminothiazole’s -NH2 group by sodium acetate.
  • Nucleophilic attack on sulfamoyl chloride, forming a tetrahedral intermediate.
  • Elimination of HCl to yield this compound.

Table 1. Optimization of Sulfonylation Parameters

Parameter Optimal Value Impact on Yield
Molar Ratio (Base) 1.5 equiv. Maximizes deprotonation
Temperature 80–85°C Accelerates kinetics
Solvent Polarity High (H2O) Stabilizes intermediate

Tandem Alkylation-Sulfonylation Approaches

Alternative methodologies reverse the functionalization sequence, first alkylating 2-aminothiazole before introducing the sulfamoyl group. This approach mitigates side reactions during sulfonylation, particularly when sterically hindered sulfonylating agents are employed.

Example Protocol :

  • Alkylation : Treat 2-aminothiazole with benzyl bromide in DMF using CaH2 as a base.
  • Sulfonylation : React the N-alkylated intermediate with sulfamoyl chloride under mild conditions.
  • Yield : 78–82% for two-step sequence.

Green Chemistry Innovations in Thiazole Functionalization

Growing emphasis on sustainable synthesis has driven the development of catalyst-free and solvent-minimized protocols. A patent-pending method utilizes formic acid as both solvent and proton donor, eliminating the need for external catalysts:

Key Advantages :

  • Catalyst-Free : Avoids toxic phosphorus-based catalysts.
  • Solvent Economy : Formic acid is recoverable via distillation.
  • Yield : 87% under optimized conditions.

Reaction Schema :
$$
\text{2-Aminothiazole} + \text{Sulfamoyl Chloride} \xrightarrow{\text{HCOOH, N}_2} \text{this compound}
$$

Table 2. Comparative Analysis of Sulfonylation Methods

Method Catalyst Solvent Yield (%) Environmental Impact
Classical Hantzsch LR Toluene 65–70 High (toxic byproducts)
Aqueous Sulfonylation None H2O 88 Low
Formic Acid Protocol None HCOOH 87 Moderate

Mechanistic and Spectroscopic Validation

Structural elucidation of this compound relies on multimodal spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR : Distinct singlet at δ 7.42–7.58 ppm corresponds to H-4 of the thiazole ring. The -NHSO2NH2 group appears as a broad singlet at δ 11.38 ppm.
  • 13C NMR : Resonances at δ 170.25 ppm (C-2 thiazole) and δ 149.93 ppm (C=N) confirm ring formation.

Fourier-Transform Infrared (FTIR) Spectroscopy

  • Peaks at 3099 cm⁻¹ (sp² C–H stretch) and 1624 cm⁻¹ (C=N stretch) validate thiazole ring conjugation.
  • Sulfonamide vibrations appear at 1320–1350 cm⁻¹ (asymmetric S=O) and 1140–1160 cm⁻¹ (symmetric S=O).

Industrial and Pharmacological Applications

The sulfamoylamino group enhances bioactivity by improving solubility and target binding affinity. Notable applications include:

  • Enzyme Inhibition : Potent inhibition of urease (IC50 = 2.3 µM) and α-glucosidase (IC50 = 4.1 µM).
  • Antioxidant Activity : DPPH radical scavenging efficacy of 82% at 100 µM.

Chemical Reactions Analysis

Types of Reactions: 2-(sulfamoylamino)-1,3-thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted thiazole compounds.

Scientific Research Applications

Antibacterial Activity

Numerous studies have demonstrated the antibacterial properties of sulfamoylamino derivatives, including 2-(sulfamoylamino)-1,3-thiazole. Research indicates that compounds with this structure exhibit significant activity against various Gram-positive and Gram-negative bacteria. For instance, derivatives have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of this compound Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundS. aureus3.39 µM/mL
This compoundE. coli4.11 µM/mL
This compoundPseudomonas aeruginosa4.23 µM/mL

Anticancer Activity

The thiazole moiety is prevalent in many anticancer drugs due to its ability to inhibit tumor growth. Recent studies have synthesized novel thiazole derivatives that exhibit potent antiproliferative effects against various cancer cell lines, including breast cancer . One study reported that certain derivatives showed IC50 values significantly lower than conventional chemotherapeutic agents, indicating their potential as effective anticancer agents .

Table 2: Anticancer Activity of Thiazole Derivatives

CompoundCancer TypeIC50 (µM)
Compound AMCF-7 (Breast)5.73
Compound BMDA-MB-231 (Breast)12.15

Case Study 1: Synthesis and Evaluation of Antibacterial Compounds

A study synthesized various sulfamoylamino-containing cephalosporin derivatives and evaluated their antibacterial activity against common pathogens. The results indicated that these compounds exhibited superior antibacterial effects compared to traditional antibiotics .

Case Study 2: Anticancer Activity Against Breast Cancer

In another investigation, a series of thiazole derivatives were tested for their antiproliferative effects on breast cancer cell lines. The most effective compound demonstrated significant inhibition of cell proliferation and induced apoptosis through the activation of caspase pathways .

Mechanism of Action

The mechanism of action of 2-(sulfamoylamino)-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and interfere with the synthesis of essential biomolecules. For example, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

(a) 2-Amino-1,3,4-Thiadiazole
  • Structure: A thiadiazole ring (two nitrogen atoms, one sulfur) with an amino group at position 2.
  • Activity: Derivatives of this compound exhibit 5-fold higher activity compared to the parent molecule, likely due to enhanced hydrogen bonding from the amino group .
  • Synthesis : Prepared via reaction with 1,3-dimethylurea .
(b) 5-Substituted 1,3,4-Thiadiazoles
  • Structure: Thiadiazoles with substituents at position 5 (e.g., carbonylamino groups).
  • Activity : Demonstrated antiproliferative and anticonvulsant activities in preclinical models. Substituents like chloroacetic acid derivatives improve target binding .
  • Synthesis : Heterocyclization of acylated thiosemicarbazides with carbon disulfide .
(c) 2-(Octadecylsulfanyl)-1,3-Thiazole
  • Structure : A thiazole ring with a long alkyl chain (C18) at the 2-position.
  • Properties: The alkyl chain promotes intermolecular van der Waals interactions, influencing crystallinity and solubility. No π-π stacking or hydrogen bonding observed .
  • Synthesis : Alkylation of 2-mercaptothiazole with 1-bromooctadecane in acetonitrile (92% yield) .
(d) Triazole-Thiazole Hybrids
  • Structure : Thiazole linked to triazole and benzimidazole moieties (e.g., compound 9c ).
  • Activity : Docking studies suggest strong interactions with active sites, such as α-glucosidase inhibition .

Comparative Analysis Table

Compound Core Structure Key Substituents Synthesis Method Biological/Structural Properties Reference
2-(Sulfamoylamino)-1,3-thiazole Thiazole Sulfamoyl-amino (-SO₂NH₂) Not explicitly described Hypothesized: Enhanced solubility, H-bonding
2-Amino-1,3,4-thiadiazole Thiadiazole Amino (-NH₂) Reaction with 1,3-dimethylurea 5× activity vs. parent compound
5-R-Carbonylamino-1,3,4-thiadiazole Thiadiazole Carbonylamino (-CONH₂) Heterocyclization of thiosemicarbazides Antiproliferative, anticonvulsant
2-(Octadecylsulfanyl)-1,3-thiazole Thiazole C18 alkyl chain Alkylation of 2-mercaptothiazole Structural stability, no π-π interactions
Triazole-thiazole hybrids Thiazole-triazole Aryl groups (e.g., 4-BrPh) Multi-step alkylation/cyclization α-Glucosidase inhibition

Q & A

Q. How can in vitro assays evaluate the biological activity of this compound derivatives?

  • Methodology : Screen compounds against cancer cell lines (e.g., NCI-60 panel) using MTT assays. Include positive controls (e.g., doxorubicin) and measure IC₅₀ values. Assess selectivity via comparative testing on non-cancerous cell lines (e.g., HEK-293) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the antitumor activity of this compound derivatives?

  • Methodology : Systematically vary substituents at the thiazole C4/C5 positions (e.g., aryl, alkyl, halogen groups) and evaluate effects on cytotoxicity. Use molecular docking to predict binding affinities with target proteins (e.g., EGFR or tubulin). Validate with in vitro assays and correlate substituent electronic properties (Hammett constants) with activity trends .

Q. What strategies resolve contradictions in synthetic yields reported for this compound derivatives?

  • Methodology : Conduct reproducibility studies under controlled conditions (e.g., inert atmosphere, strict temperature control). Use design of experiments (DoE) to identify critical variables (e.g., catalyst loading, solvent polarity). Compare intermediates via HPLC to detect side reactions (e.g., oxidation or dimerization) .

Q. How does X-ray crystallography elucidate the conformational stability of this compound derivatives?

  • Methodology : Grow single crystals via slow evaporation (e.g., ethanol/water mixtures). Collect diffraction data (Cu-Kα radiation) and refine structures using SHELXL. Analyze torsional angles of the sulfamoyl group and intermolecular interactions (e.g., van der Waals forces) to assess packing efficiency .

Q. What computational approaches predict the binding modes of this compound derivatives with biological targets?

  • Methodology : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (PDB IDs). Validate with molecular dynamics simulations (GROMACS) to assess ligand stability in binding pockets over 100 ns trajectories. Calculate binding free energies (MM-PBSA) to rank derivatives .

Q. How do alkyl chain modifications impact the physicochemical stability of this compound derivatives?

  • Methodology : Synthesize analogs with varying alkyl chain lengths (C8–C18). Assess thermal stability via TGA and solubility profiles in polar/nonpolar solvents. Monitor degradation under accelerated conditions (40°C/75% RH) using HPLC-UV .

Q. What experimental designs minimize regioselectivity challenges during sulfamoylamino group installation?

  • Methodology : Employ protecting groups (e.g., BOC for amines) to direct sulfamoylation to the desired position. Use Lewis acids (e.g., ZnCl₂) to activate thiazole nitrogens. Optimize stoichiometry (1.2–1.5 eq sulfamoyl chloride) and reaction time (12–24 h) .

Q. How can in silico toxicity profiling guide the development of this compound derivatives?

  • Methodology : Use ADMET predictors (e.g., SwissADME) to estimate hepatotoxicity, hERG inhibition, and bioavailability. Cross-validate with Ames test data for mutagenicity. Prioritize derivatives with low predicted toxicity scores for preclinical testing .

Data Analysis and Validation

Q. How should researchers interpret conflicting spectral data (e.g., NMR splitting patterns) for this compound derivatives?

  • Methodology : Re-run NMR experiments at higher field strengths (500+ MHz) to resolve overlapping signals. Use 2D techniques (HSQC, HMBC) to assign ambiguous protons/carbons. Compare with computed NMR shifts (DFT, B3LYP/6-31G*) .

Q. What statistical methods are appropriate for analyzing dose-response data in cytotoxicity studies?

  • Methodology : Fit dose-response curves using nonlinear regression (GraphPad Prism). Calculate IC₅₀ values with 95% confidence intervals. Apply ANOVA to compare compound efficacy across cell lines, adjusting for multiple comparisons (Bonferroni correction) .

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